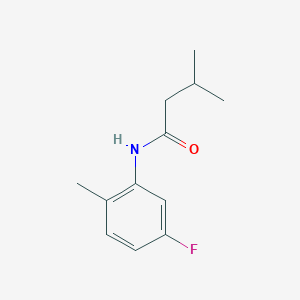
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide, also known as 'Compound X', is a synthetic compound that has been of interest to the scientific community due to its potential applications in various fields. This compound is a member of the quinoline family and has been synthesized using various methods.
作用機序
The mechanism of action of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide is not fully understood. However, studies have shown that this compound can interact with various proteins and enzymes in the body, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell death in cancer cells, making it a potential drug candidate for cancer treatment. This compound has also been shown to have neuroprotective effects, making it a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide is its versatility in various research applications. This compound can be used as a tool compound for studying the mechanism of action of various proteins and enzymes. However, one of the limitations of this compound is its high cost and difficulty in synthesis, which can limit its use in certain research applications.
将来の方向性
There are several future directions for N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide research. One direction is the development of this compound as a drug candidate for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the development of this compound as a tool compound for studying the mechanism of action of various proteins and enzymes. Additionally, future research can focus on developing more efficient and cost-effective synthesis methods for this compound, which can increase its availability for research purposes.
Conclusion:
In conclusion, N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide is a synthetic compound that has potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound has been synthesized using various methods and has been shown to have various biochemical and physiological effects. Although there are limitations to the use of this compound in research, there are several future directions for its development and application.
合成法
The synthesis of N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide has been achieved using various methods. One of the most commonly used methods is the reaction of 6-fluoro-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base. Another method involves the reaction of 6-fluoro-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with cyclopropanecarboxylic acid in the presence of a coupling agent. The compound can also be synthesized using other methods such as the reaction of 6-fluoro-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with cyclopropanecarboxamide in the presence of a coupling agent.
科学的研究の応用
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, this compound has been studied for its potential as a tool compound for studying the mechanism of action of various proteins and enzymes. In material science, this compound has been studied for its potential as a precursor for the synthesis of various materials such as polymers and nanomaterials.
特性
IUPAC Name |
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-9-5-8-3-4-12(17)15-10(8)6-11(9)16-13(18)7-1-2-7/h5-7H,1-4H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJXQWXGVFSYOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C3CCC(=O)NC3=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dihydro-2H-thiochromen-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514055.png)
![N-(5-bromopyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7514059.png)
![Cyclopropyl-[4-(3-methylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514061.png)
![2-methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B7514076.png)


![2-[2-Oxo-2-[(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl)amino]ethoxy]acetic acid](/img/structure/B7514099.png)
![N-[2-(furan-2-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7514105.png)
![Cyclopropyl-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7514112.png)

![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)

![2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7514149.png)
![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)